molecular formula C12H18N2O4S B1271506 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine CAS No. 91908-88-2

1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B1271506
CAS RN: 91908-88-2
M. Wt: 286.35 g/mol
InChI Key: FFTNIOVRBBMUEN-UHFFFAOYSA-N
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Description

The compound "1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine" is a derivative of piperazine, which is a versatile building block in organic chemistry. Piperazine derivatives are known for their potential biological activities and are often used in the synthesis of various therapeutic agents. The compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a 3,4-dimethoxyphenyl group.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the interaction of piperazine with different sulfonyl chlorides can lead to the formation of sulfonated piperazine derivatives, as seen in the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine . Similarly, the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides can yield benzhydryl-sulfonyl piperidine derivatives . These methods often involve nucleophilic substitution reactions under controlled pH conditions and the use of acid acceptors like triethylamine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined to be monoclinic with specific cell parameters . The structure consists of layers of polar regions enclosing a sulfonamide function linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions. This suggests that similar structural features could be expected in the compound "1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine."

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including coupling reactions and substitution reactions. The synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach involving coupling and O-substitution reactions is an example of the chemical versatility of these compounds . The reaction conditions, such as solvent choice, temperature, and acid acceptor, can significantly affect the yield and outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For instance, the antibacterial activities of various piperazine derivatives have been investigated, with some showing significant potency against bacterial and fungal pathogens . The crystal structure and hydrogen bonding patterns can also influence the physical properties, as seen in the self-assembled channel structure of a piperazine–4,4'-sulfonyldiphenol salt . Additionally, the electronic properties, such as HOMO and LUMO energies, can be determined to understand the reactivity of these compounds .

Scientific Research Applications

Anticancer Research

  • Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles: Piperazine derivatives showed effectiveness in cancer cell line screenings, demonstrating potential as anticancer agents (Turov, 2020).
  • Synthesis and Evaluation of 1-Benzhydryl-Sulfonyl-Piperazine Derivatives: These derivatives inhibited breast cancer cell proliferation, highlighting their potential in chemotherapeutic applications (Kumar et al., 2007).
  • Mechanistic Study of a New Piperazine-1-Carboxamide Compound: Demonstrated apoptosis in cancer cells and potential for use in combination with other anticancer agents (Lee et al., 2013).

Antimicrobial and Antifungal Activities

  • Benzyl and Sulfonyl Derivatives of N-(2,6-Dimethylphenyl)-2-(Piperazin-1-Yl)Acetamide: This study found significant antimicrobial and antifungal activities in synthesized piperazine derivatives (Khan et al., 2019).
  • N-Sulfonated Derivatives of (2-Furoyl)Piperazine as Antibacterial Agents: These compounds exhibited promising antibacterial properties with mild cytotoxicity, useful for drug development (Abbasi et al., 2022).

Receptor Antagonism and Imaging

  • Development of Adenosine A2B Receptor Antagonists: Piperazine derivatives were developed as antagonists for the A2B adenosine receptor, showing high selectivity and affinity (Borrmann et al., 2009).
  • Evaluation of Piperazine Derivatives for Sigma Receptor Imaging: Studies on radioiodinated piperazine derivatives provided insights into their applications in SPECT imaging for mapping sigma receptors (Hirata et al., 2006).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-17-11-4-3-10(9-12(11)18-2)19(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTNIOVRBBMUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377740
Record name 1-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine

CAS RN

91908-88-2
Record name 1-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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